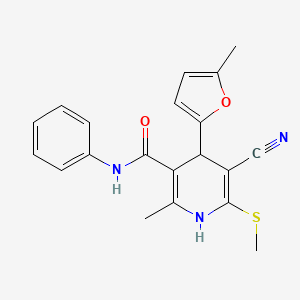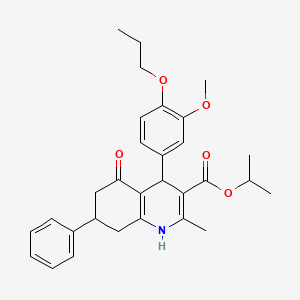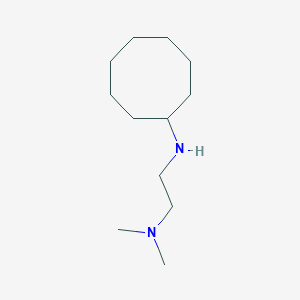![molecular formula C14H12BrF2NO2 B4881155 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B4881155.png)
4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol, also known as DF-MPPO, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes in the human body.
Aplicaciones Científicas De Investigación
4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been used in various scientific research studies to investigate the role of α7 nicotinic acetylcholine receptor in different physiological processes. One of the main applications of 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol is in the field of neuroscience, where it has been used to study the effects of α7 nicotinic acetylcholine receptor on learning and memory. 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been used in studies related to inflammation, pain, and addiction.
Mecanismo De Acción
4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. By binding to the receptor, 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol blocks the action of acetylcholine, which is the endogenous ligand for the receptor. This results in the inhibition of the receptor-mediated signaling pathway, leading to various physiological effects.
Biochemical and Physiological Effects
4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been shown to improve learning and memory in animal models. 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been shown to reduce inflammation and pain in various tissues, including the lung and skin. Additionally, 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been shown to have anti-addictive effects in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol also has some limitations, including its relatively short half-life and the need for specialized equipment and reagents for its synthesis.
Direcciones Futuras
There are several future directions for research on 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol. One area of interest is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol. Another area of interest is the investigation of the role of α7 nicotinic acetylcholine receptor in various physiological processes, including inflammation, pain, and addiction. Additionally, the potential therapeutic applications of 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol and related compounds in various diseases and disorders should be explored.
Métodos De Síntesis
The synthesis of 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol involves several steps and requires specific reagents and equipment. The starting material for the synthesis is 4-bromo-2-methoxyphenol, which is reacted with 3,4-difluoroaniline in the presence of a catalyst to form the intermediate compound. The intermediate is then treated with formaldehyde and a reducing agent to produce 4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol. The synthesis method has been optimized to achieve high yields and purity of the final product.
Propiedades
IUPAC Name |
4-bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-10-2-3-11(16)12(17)6-10/h2-6,18-19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNXPSOIYIOKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzoyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)

![butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)


![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)

![methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B4881135.png)
![methyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinate](/img/structure/B4881142.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)

![1,3-dimethyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881176.png)